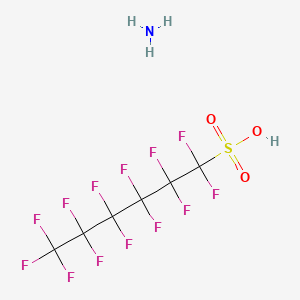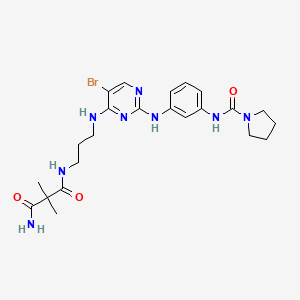
BX-320
概要
説明
BX-320は、セリン/スレオニンキナーゼ3-ホスホイノシチド依存性タンパク質キナーゼ1(PDK1)の選択的なATP競合的経口活性阻害剤です。アポトーシスを誘導し、腫瘍増殖を阻害する能力により、癌研究において大きな可能性を示しています。この化合物は、直接キナーゼアッセイ形式で30ナノモルというIC50値を示しています .
科学的研究の応用
BX-320 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cancer cell growth.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit PDK1 and induce apoptosis.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery
作用機序
BX-320は、PDK1のATP結合部位に結合することで作用し、そのキナーゼ活性を阻害します。この阻害は、癌細胞の増殖と生存に不可欠なPDK1/Aktシグナル伝達経路を破壊します。この経路を遮断することで、this compoundはアポトーシスを誘導し、腫瘍増殖を阻害します。分子標的は、PDK1、Akt、およびその他のダウンストリームシグナル伝達タンパク質が含まれます .
生化学分析
Biochemical Properties
BX-320 functions as an inhibitor of the serine/threonine kinase 3-phosphoinositide-dependent protein kinase 1 (PDK1). This kinase plays a crucial role in the activation of various downstream signaling pathways, including the Akt pathway, which is involved in cell growth, survival, and metabolism . This compound selectively inhibits PDK1 with an IC50 value of 30 nM, while showing minimal activity against a panel of other kinases . By inhibiting PDK1, this compound effectively reduces the phosphorylation of Akt and p70S6K1, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits the phosphorylation of Akt and p70S6K1, leading to reduced cell proliferation and increased apoptosis . This compound has demonstrated efficacy in inhibiting the growth of multiple cancer cell lines, including MDA-MB-468 breast cancer cells and PC3 prostate cancer cells . Additionally, this compound has been shown to inhibit the growth of LOX melanoma tumors in vivo, further highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PDK1, a key kinase in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . By binding to the ATP-binding site of PDK1, this compound prevents the phosphorylation and activation of downstream targets such as Akt and p70S6K1 . This inhibition disrupts the signaling cascade that promotes cell growth and survival, leading to increased apoptosis and reduced proliferation in cancer cells . The selectivity of this compound for PDK1 over other kinases ensures that its effects are primarily targeted towards the PI3K/Akt pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability and efficacy in inhibiting PDK1 activity over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of Akt phosphorylation and consistent induction of apoptosis in cancer cells . Additionally, this compound has been shown to maintain its inhibitory effects on tumor growth in vivo over prolonged treatment durations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a LOX melanoma mouse model, this compound was administered at a dosage of 200 mg/kg, resulting in significant inhibition of tumor growth . Higher dosages of this compound have been associated with increased efficacy in reducing tumor size and improving survival rates in animal models .
Metabolic Pathways
This compound is involved in the inhibition of the PI3K/Akt signaling pathway, which plays a critical role in cellular metabolism . By inhibiting PDK1, this compound disrupts the phosphorylation and activation of Akt, leading to alterations in metabolic flux and reduced levels of key metabolites involved in cell growth and survival . The inhibition of this pathway by this compound has been shown to induce metabolic stress in cancer cells, contributing to their reduced proliferation and increased apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound accumulates in specific compartments where it can effectively inhibit PDK1 activity . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of transport proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PDK1 and other components of the PI3K/Akt signaling pathway . This compound may also localize to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its inhibitory effects on PDK1 activity . The targeting of this compound to these compartments is likely mediated by specific targeting signals or post-translational modifications that direct its localization within the cell .
準備方法
合成経路と反応条件
BX-320は、さまざまな中間体のカップリングを含む多段階プロセスによって合成されます反応条件には、通常、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .
工業生産方法
This compoundの工業生産には、ラボ合成プロセスのスケールアップが含まれます。これには、反応条件の最適化、大型反応器の使用、および結晶化やクロマトグラフィーなどの精製技術の実装が含まれます。目標は、化学的完全性と生物学的活性を維持しながら、大量にthis compoundを生産することです .
化学反応の分析
反応の種類
BX-320は、次のようなさまざまな化学反応を受けます。
酸化: this compoundは特定の条件下で酸化され、酸化誘導体の形成につながります。
還元: 還元反応はthis compoundの官能基を変え、生物学的活性を変化させる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生じることがあり、還元は脱酸素化化合物を生じることがあります .
科学研究の応用
This compoundは、次のような幅広い科学研究用途があります。
化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 細胞増殖、アポトーシス、および癌細胞の増殖に対する影響について調査されています。
医学: PDK1を阻害し、アポトーシスを誘導する能力により、癌治療の潜在的な治療薬として研究されています。
類似化合物との比較
類似化合物
BX-795: 同じような阻害特性を持つ、別の強力なPDK1阻害剤。
BX-912: 同等の有効性と作用機序を持つPDK1阻害剤
BX-320の独自性
This compoundは、PDK1に対する高い選択性と、癌細胞において強力なプロアポトーシス応答を誘導する能力により、ユニークです。in vitroおよびin vivoモデルの両方で有効性が示されており、抗癌剤としてさらに開発する上で有望な候補です .
特性
IUPAC Name |
N'-[3-[[5-bromo-2-[3-(pyrrolidine-1-carbonylamino)anilino]pyrimidin-4-yl]amino]propyl]-2,2-dimethylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BrN8O3/c1-23(2,19(25)33)20(34)27-10-6-9-26-18-17(24)14-28-21(31-18)29-15-7-5-8-16(13-15)30-22(35)32-11-3-4-12-32/h5,7-8,13-14H,3-4,6,9-12H2,1-2H3,(H2,25,33)(H,27,34)(H,30,35)(H2,26,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSULAZTNWFKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)C(=O)NCCCNC1=NC(=NC=C1Br)NC2=CC(=CC=C2)NC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BrN8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220507 | |
| Record name | BX-320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702676-93-5 | |
| Record name | BX-320 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0702676935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BX-320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BX-320 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B504GXS5SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


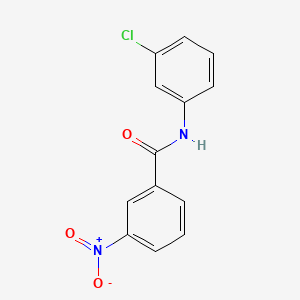
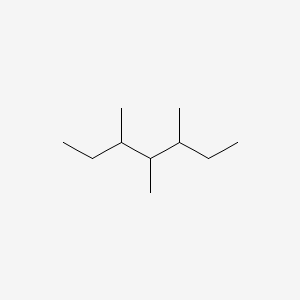
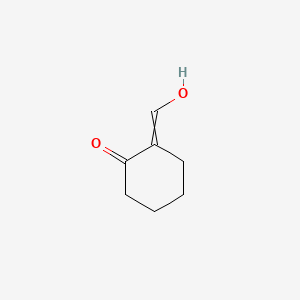
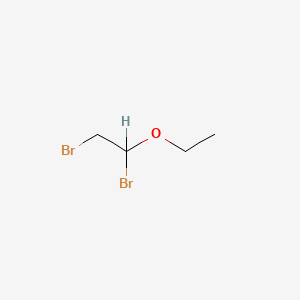
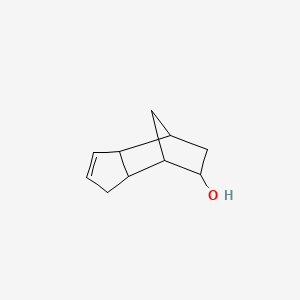
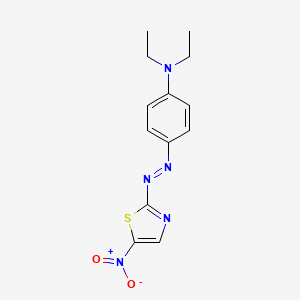
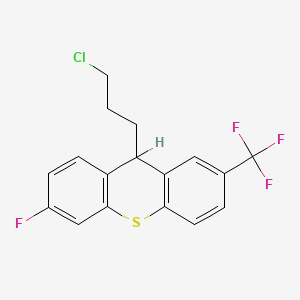
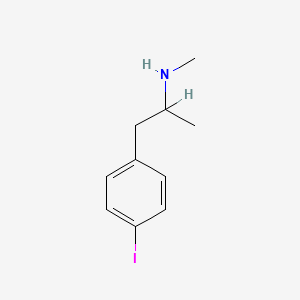
![Butanoic acid, 2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-yl ester](/img/structure/B1607208.png)

![2-Propenoic acid, 2-cyano-3-[4-[(4-ethoxyphenyl)methylamino]phenyl]-, ethyl ester](/img/structure/B1607210.png)
